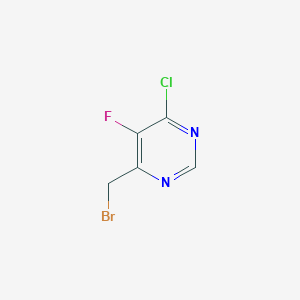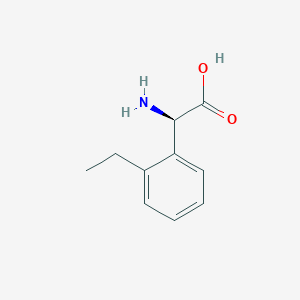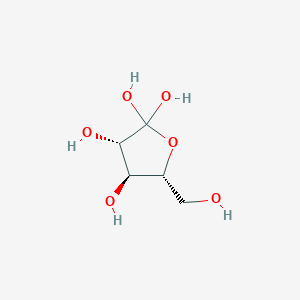
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol is a complex organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes a hydroxymethyl group and multiple hydroxyl groups attached to a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Formation of the Dihydrofuran Ring: The precursor undergoes cyclization to form the dihydrofuran ring. This step may involve the use of acid or base catalysts under controlled temperature conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation or reduction reactions. Common reagents for these reactions include oxidizing agents like pyridinium chlorochromate or reducing agents like sodium borohydride.
Hydroxymethyl Group Addition: The hydroxymethyl group is introduced via a nucleophilic substitution reaction, often using formaldehyde as the source of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development. It may have applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and hydroxyl groups play a crucial role in its interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5R)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Unique due to its specific stereochemistry and functional groups.
(3R,4R,5S)-5-(Hydroxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(3S,4S,5R)-5-(Methoxymethyl)dihydrofuran-2,2,3,4(3H)-tetraol: Similar structure with a methoxymethyl group instead of a hydroxymethyl group, resulting in different chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups and a hydroxymethyl group
Propiedades
Fórmula molecular |
C5H10O6 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,2,3,4-tetrol |
InChI |
InChI=1S/C5H10O6/c6-1-2-3(7)4(8)5(9,10)11-2/h2-4,6-10H,1H2/t2-,3-,4+/m1/s1 |
Clave InChI |
YBXWGJDUSALQLM-JJYYJPOSSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(O1)(O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
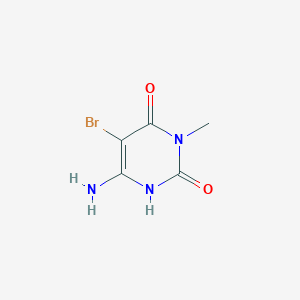
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

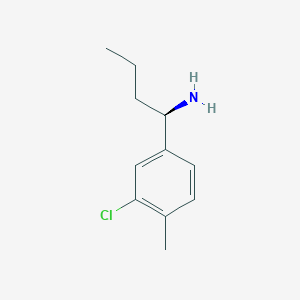
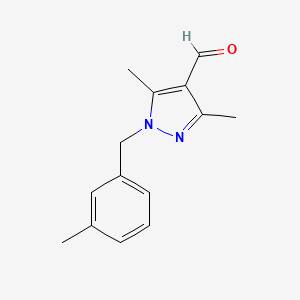
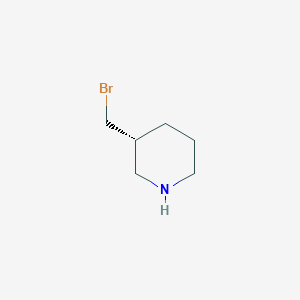
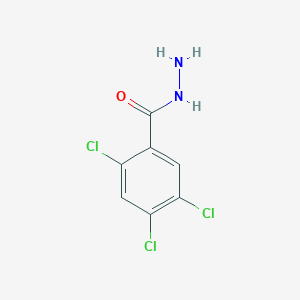
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
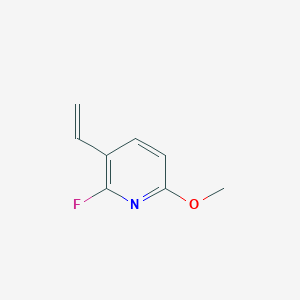
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)

